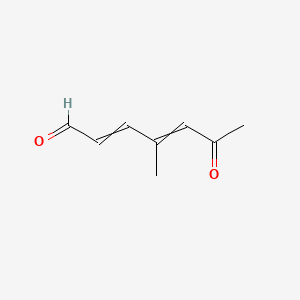
Calcium stibenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Calcium antimonate can be synthesized through several methods. One common synthetic route involves reacting calcium chloride with sodium antimonate, followed by hydrothermal treatment to form the desired calcium antimonate . Another method used by ancient Egyptian glassmakers involved mixing antimony oxides (( \text{Sb}_2 \text{O}_3 ) or ( \text{Sb}_2 \text{O}_5 )) with calcium carbonates and heating the mixture between 1000 and 1100°C .
Chemical Reactions Analysis
Calcium antimonate is a stable compound under normal conditions but can react with strong acids to produce antimony oxides, which have potential health risks . It undergoes thermal decomposition when heated and is generally non-reactive with most other compounds under normal conditions . The major products formed from its reactions with strong acids are antimony oxides .
Scientific Research Applications
Calcium antimonate has a broad spectrum of applications in scientific research and industry. Due to its high refractive index, it is often used as a pigment in paints, coatings, and plastics to increase their whiteness and opacity . It is also employed as a flame retardant in certain types of plastics . In the ceramic industry, calcium antimonate is used as an opacifying agent, rendering ceramic materials less transparent and more aesthetically pleasing . Additionally, it is used in the production of certain types of glass, particularly enamel and antimony glass .
Mechanism of Action
The mechanism by which calcium antimonate exerts its effects is primarily through its physical properties, such as its high refractive index and opacity. These properties make it effective as a pigment and opacifying agent in various materials . The molecular targets and pathways involved are related to its interaction with light and its ability to scatter and reflect light, thereby increasing the opacity and whiteness of the materials it is used in .
Comparison with Similar Compounds
Calcium antimonate can be compared with other antimonate compounds such as sodium antimonate (( \text{NaSbO}_3 )), magnesium antimonate (( \text{MgSb}_2 \text{O}_6 )), and lead antimonate (( \text{Pb}_2 \text{Sb}_2 \text{O}_7 )). Each of these compounds has unique properties and applications. For instance, sodium antimonate has the ilmenite structure and is used in different industrial applications . Magnesium antimonate has the trirutile structure and is used in specialized ceramics . Calcium antimonate’s uniqueness lies in its high refractive index and its use as an opacifying agent in various industries .
Properties
Molecular Formula |
CaO6Sb2 |
|---|---|
Molecular Weight |
379.59 g/mol |
IUPAC Name |
calcium;oxido(dioxo)-λ5-stibane |
InChI |
InChI=1S/Ca.6O.2Sb/q+2;;;;;2*-1;; |
InChI Key |
FDVXWXFNALMJCT-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Sb](=O)=O.[O-][Sb](=O)=O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


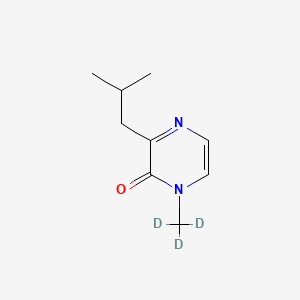




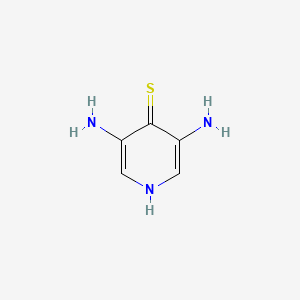

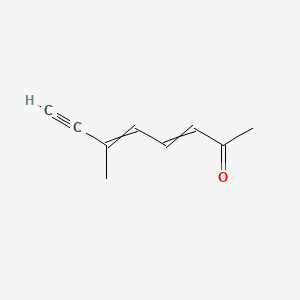
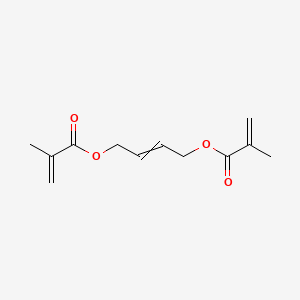
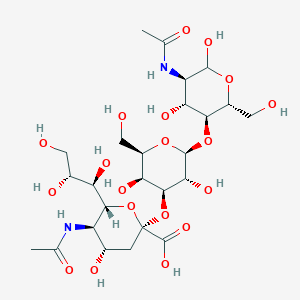
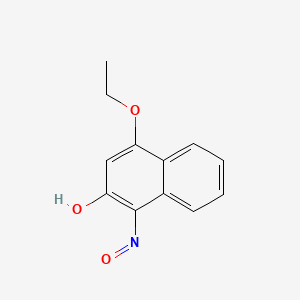
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)

